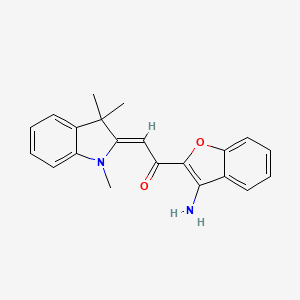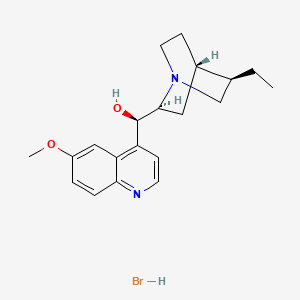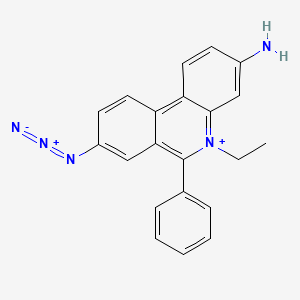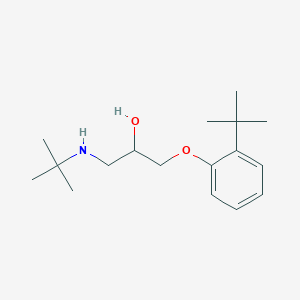
4-ジメチルアミノ-3,5-キシレノール
概要
説明
4-Dimethylamino-3,5-xylenol is a chemical compound that is widely used in scientific research. It is also known as DMP-30 and is a phenolic compound with a molecular weight of 195.26 g/mol. This compound is used in various fields of research, including biochemistry, pharmacology, and medicine.
科学的研究の応用
殺虫剤
“4-ジメチルアミノ-3,5-キシレノール”は、広域スペクトル殺虫剤であるゼクトラン®の有効成分です . これは非常に効果的であることが示されており、不活性表面に残留殺虫特性を持っています . また、昆虫に全身的に有毒です .
代謝研究
この化合物は、環境におけるその運命を理解するための研究に使用されてきました . 生体におけるその分解に関するかなりの量のデータが文献に蓄積されています . 同定された反応生成物は、植物、動物、昆虫、土壌、または酵素系のインビトロ使用の結果として見つかったかどうかにかかわらず、有意に異なります .
農薬残留分析
“4-ジメチルアミノ-3,5-キシレノール”は、カルボワックス20Mで表面修飾されたクロモソルブW支持体上でクロマトグラフィーが成功しました . この方法は、いくつかのN-メチルカルバメート系農薬の直接クロマトグラフィーに使用されてきました .
環境汚染と毒性
この化合物は、環境汚染と毒性について研究されています . 生物系におけるこの化合物の分解を理解することは、安全で効率的な使用のために不可欠です .
生化学反応
メクサカルバメートの代謝物の同一性に基づいて、さまざまな反応が起こると推定されています。酸化N-脱メチル化、脱アミノ化、加水分解、および抱合 .
植物代謝
植物(豆、ブロッコリー、トウモロコシ、大豆)におけるメクサカルバメートの分解パターンは、最初に両方向に進むようです . 同定されたすべての代謝物は植物で見つかっており、この提案を強く裏付ける証拠となっています .
Safety and Hazards
作用機序
Biochemical Pathways
It is known that the compound undergoes various reactions such as oxidative n-demethylation, deamination, hydrolysis, and conjugation . These reactions lead to the formation of several metabolites .
Action Environment
It is known that the compound is a broad-spectrum insecticide, indicating that it may be affected by factors such as temperature, ph, and presence of other chemicals .
生化学分析
Biochemical Properties
4-Dimethylamino-3,5-xylenol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to undergo oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions are consistent across different biological systems, including plants, animals, insects, and soils. The identified metabolites from these reactions include 4-Formamido-3,5-xylyl methylcarbamate, 4-Methylformamido-3,5-xylyl methylcarbamate, 4-Amino-3,5-xylyl methylcarbamate, and 4-Methylamino-3,5-xylyl methylcarbamate .
Cellular Effects
4-Dimethylamino-3,5-xylenol has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound is known to exhibit residual insecticidal properties on inert surfaces and plants, making it systemically toxic to insects . Additionally, it has been observed to deteriorate under alkaline conditions and simulated sunlight using ultraviolet light .
Molecular Mechanism
The molecular mechanism of 4-Dimethylamino-3,5-xylenol involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound contains 27 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl . These structural features contribute to its biochemical activity and interactions with other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylamino-3,5-xylenol change over time. The compound exhibits residual insecticidal properties on inert surfaces and plants, and it is systemically toxic to insects . It deteriorates under alkaline conditions and simulated sunlight using ultraviolet light . These temporal effects are important for understanding the stability and long-term impact of the compound in various environments.
Dosage Effects in Animal Models
The effects of 4-Dimethylamino-3,5-xylenol vary with different dosages in animal models. It is a broad-spectrum insecticide belonging to the methylcarbamate group of pesticides . Safe and efficient use of this insecticide requires an understanding of its fate in the environment and its decomposition in living organisms . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
4-Dimethylamino-3,5-xylenol is involved in various metabolic pathways. The compound undergoes oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions result in the formation of metabolites such as 4-Formamido-3,5-xylyl methylcarbamate, 4-Methylformamido-3,5-xylyl methylcarbamate, 4-Amino-3,5-xylyl methylcarbamate, and 4-Methylamino-3,5-xylyl methylcarbamate . These metabolic pathways are consistent across different biological systems.
Transport and Distribution
The transport and distribution of 4-Dimethylamino-3,5-xylenol within cells and tissues involve various transporters and binding proteins. The compound is transported in an inactivated state to regions of active secondary growth, where it is eventually transformed into lignin and other compounds . This process is crucial for understanding the localization and accumulation of the compound in different tissues.
Subcellular Localization
The subcellular localization of 4-Dimethylamino-3,5-xylenol is influenced by its structural features and interactions with other biomolecules. The compound’s aromatic hydroxyl and tertiary amine groups play a role in its targeting to specific compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its activity and function within cells.
特性
IUPAC Name |
4-(dimethylamino)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(12)6-8(2)10(7)11(3)4/h5-6,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBVLUEICLBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020503 | |
| Record name | 4-Dimethylamino-3,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6120-10-1 | |
| Record name | 4-(Dimethylamino)-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6120-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylamino-3,5-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(dimethylamino)-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dimethylamino-3,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINO-3,5-XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY8990GQTI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of radiolabeling 4-dimethylamino-3,5-xylenol in insecticide research?
A: Radiolabeling 4-dimethylamino-3,5-xylenol, specifically with Carbon-14, allows researchers to track the compound's fate in the environment and biological systems []. This is crucial for understanding how the insecticide, Zectran, and its metabolite, 4-dimethylamino-3,5-xylenol, persist, degrade, and potentially interact with non-target organisms. By incorporating C14 into the methyl or carbonyl group of the N-methylcarbamate structure, scientists can efficiently study its absorption, distribution, metabolism, and excretion pathways. This information is vital for assessing the insecticide's environmental impact and potential risks. []
Q2: Are there analytical methods available to detect residues of 4-dimethylamino-3,5-xylenol?
A: Yes, research has explored the use of luteoarsenotungstic acid for determining residual amounts of both 4-dimethylamino-3,5-xylyl methylcarbamate (Zectran) and its metabolite, 4-dimethylamino-3,5-xylenol []. This suggests that analytical techniques are being developed to monitor the presence and potential accumulation of this compound in various matrices, which is essential for evaluating its safety and environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)
![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)



![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)